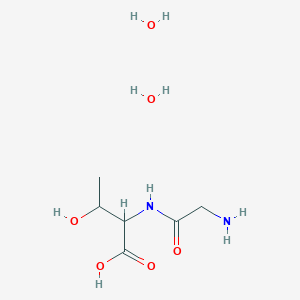![molecular formula C18H18O6 B13400844 acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B13400844.png)
acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of resveratrol, a naturally occurring polyphenol found in several plants, including grapes, berries, and peanuts. This compound is characterized by the presence of an acetate group, which enhances its stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate typically involves the acetylation of resveratrol. The process begins with the extraction of resveratrol from natural sources or its chemical synthesis. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining a temperature of around 0-5°C to prevent over-acetylation and ensure selective monoacetate formation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction of resveratrol followed by its acetylation. The process is optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate.
化学反应分析
Types of Reactions
1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent resveratrol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
科学研究应用
1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its antioxidant properties and potential role in cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of cosmetics and skincare products due to its stability and bioavailability.
作用机制
The mechanism of action of 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
相似化合物的比较
Similar Compounds
Resveratrol: The parent compound, known for its antioxidant and anti-inflammatory properties.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced biological activity.
3,5,4’-Tri-O-acetylresveratrol: A fully acetylated derivative with increased stability and bioavailability.
Uniqueness
1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate is unique due to its selective monoacetate formation, which provides a balance between stability and biological activity. Unlike fully acetylated derivatives, it retains significant biological activity while offering improved stability compared to resveratrol.
属性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C16H14O4.C2H4O2/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13;1-2(3)4/h2-10,18-19H,1H3;1H3,(H,3,4)/b3-2+; |
InChI 键 |
PEZYIJKTHUIHSD-SQQVDAMQSA-N |
手性 SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O |
规范 SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


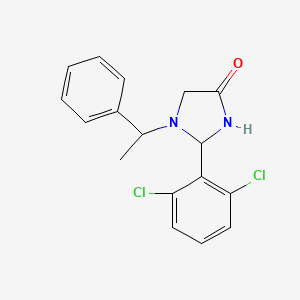
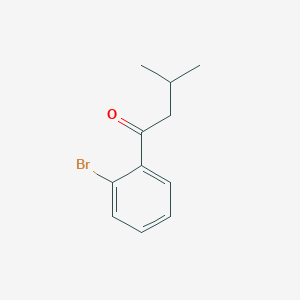
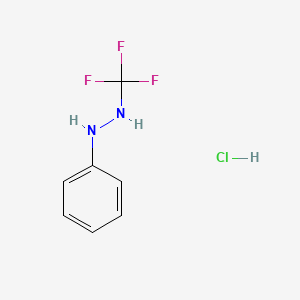
![dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)

![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate](/img/structure/B13400790.png)
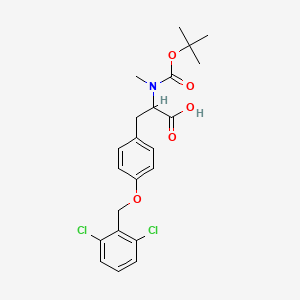
![3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester](/img/structure/B13400800.png)
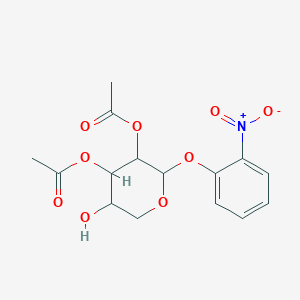
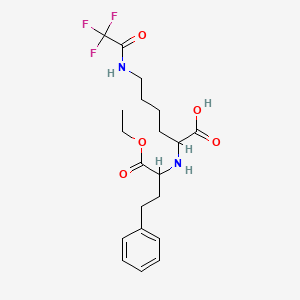
![3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400821.png)
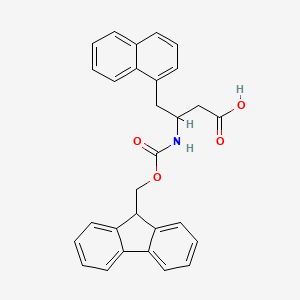
![(5R,6E,8E,10E,13S,14S,15R,16Z)-13,15-dihydroxy-5-methoxy-28-(methoxymethoxy)-14,16-dimethyl-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaene-3,24-dione](/img/structure/B13400847.png)
